Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-
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Overview
Description
N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced through nucleophilic substitution reactions using amines.
Attachment of the Acetamide Moiety: The acetamide group can be attached via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.
Acetamide Derivatives: Compounds with acetamide functional groups that exhibit similar chemical reactivity.
Uniqueness
N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
55096-39-4 |
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Molecular Formula |
C16H13Cl2N5O |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(2,4-diaminoquinazolin-6-yl)-2-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-3-1-8(5-12(11)18)6-14(24)21-9-2-4-13-10(7-9)15(19)23-16(20)22-13/h1-5,7H,6H2,(H,21,24)(H4,19,20,22,23) |
InChI Key |
DMFIFRJKTMUJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origin of Product |
United States |
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